molecular formula C7H8N2O3 B1424245 Methyl 5-amino-6-hydroxypyridine-2-carboxylate CAS No. 1260675-00-0

Methyl 5-amino-6-hydroxypyridine-2-carboxylate

Cat. No. B1424245
M. Wt: 168.15 g/mol
InChI Key: NPYMOWZKMRCPIF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 5-amino-6-hydroxypyridine-2-carboxylate” is defined by its molecular formula, C7H8N2O3. This compound contains seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, and three oxygen atoms.


Physical And Chemical Properties Analysis

“Methyl 5-amino-6-hydroxypyridine-2-carboxylate” is a powder . Its molecular weight is 168.15 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

  • Synthesis of Ligands and Complexation : Research has explored the synthesis of ligands based on derivatives of 5′-methyl-2,2′-bipyridine-6-carboxylic acid, including 5′-methyl-6-bromo-2,2′-bipyridine, for complexation of lanthanide(III) cations. This synthesis process involves functionalization, nucleophilic substitution, and carboalkoxylation reactions (Charbonnière, Weibel, & Ziessel, 2001).

  • Electrocatalytic Carboxylation : The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 has been studied in an ionic liquid environment. This process yields 6-aminonicotinic acid and avoids the use of volatile and toxic solvents and catalysts (Feng, Huang, Liu, & Wang, 2010).

  • Preparation of Heterocyclic Derivatives : Research on the O-methylation of 3-cyano-6-hydroxypyridine-2(1H)-ones has led to new methods for preparing heterocyclic derivatives, which are potential building blocks for biologically active compounds (Janin, Chiki, Legraverend, Huel, & Bisagni, 1999).

  • Flavoprotein Oxygenase Kinetics : Kinetic studies have been conducted on 2-methyl-3-hydroxypyridine-5-carboxylate oxygenase, a flavoprotein oxygenase involved in catalyzing reductive oxygenation processes (Kishore & Snell, 1981).

  • Synthesis of Novel Amino Salicylato Salt : The synthesis of a novel amino salicylato salt and its Cu(II) complex has been reported, highlighting their inhibitory effects on carbonic anhydrase isoenzymes (Yenikaya, Sarı, İlkimen, Bülbül, & Büyükgüngör, 2011).

  • Gene Cloning and Sequence Analysis : Gene cloning and sequence analysis of 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase, including its expression in Escherichia coli, have provided insights into its role in the degradation of vitamin B6 (Chaiyen, Ballou, & Massey, 1997).

  • Anticancer Agent Synthesis : The synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from 5-amino-4-hydroxypyridine has been explored for potential anticancer applications (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

properties

IUPAC Name

methyl 5-amino-6-oxo-1H-pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-7(11)5-3-2-4(8)6(10)9-5/h2-3H,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYMOWZKMRCPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-6-hydroxypyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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